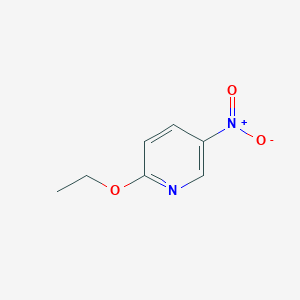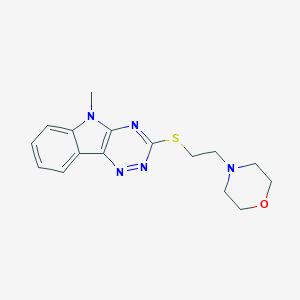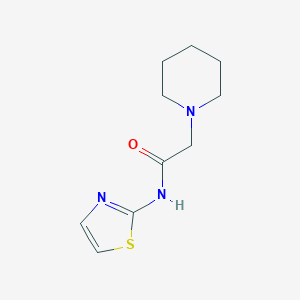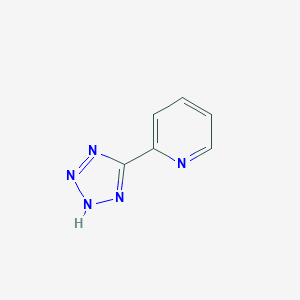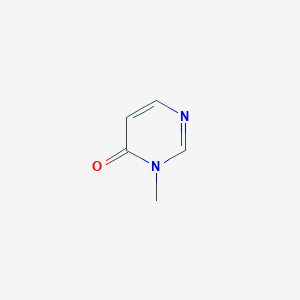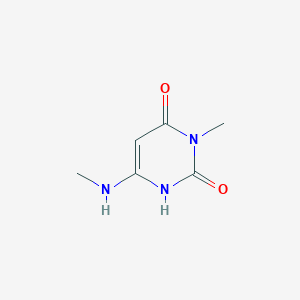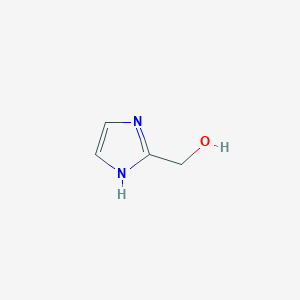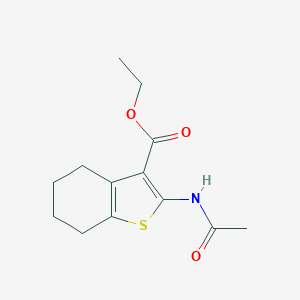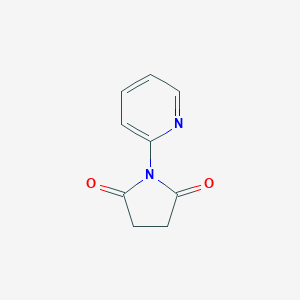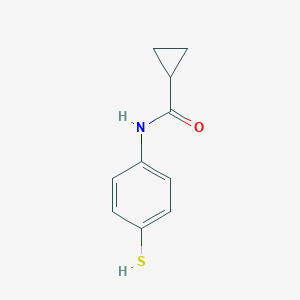
N-(4-mercaptophenyl)cyclopropanecarboxamide
描述
N-(4-mercaptophenyl)cyclopropanecarboxamide: is an organic compound with the molecular formula C10H11NOS It is characterized by the presence of a cyclopropane ring attached to a carboxamide group and a 4-mercaptophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-mercaptophenyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 4-mercaptoaniline under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions:
Oxidation: N-(4-mercaptophenyl)cyclopropanecarboxamide can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: The compound can be reduced under appropriate conditions to yield the corresponding amine.
Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Disulfides.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
Chemistry: N-(4-mercaptophenyl)cyclopropanecarboxamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. The thiol group can interact with various biological molecules, making it useful in studying protein interactions and enzyme activities.
Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its anti-tumor and anti-inflammatory properties make it a candidate for cancer and arthritis therapy.
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(4-mercaptophenyl)cyclopropanecarboxamide involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. The compound can also interfere with signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
相似化合物的比较
- N-(4-sulfanylphenyl)cyclopropanecarboxamide
- Cyclopropanecarboxamide, N-(4-mercaptophenyl)-
Comparison: N-(4-mercaptophenyl)cyclopropanecarboxamide is unique due to the presence of both a cyclopropane ring and a thiol group. This combination of structural features is not commonly found in similar compounds, making it a valuable molecule for exploring new chemical and biological activities. The thiol group, in particular, provides a reactive site for various biochemical interactions, setting it apart from other cyclopropanecarboxamide derivatives.
属性
IUPAC Name |
N-(4-sulfanylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c12-10(7-1-2-7)11-8-3-5-9(13)6-4-8/h3-7,13H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSVARXVWRFLLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587363 | |
| Record name | N-(4-Sulfanylphenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639090-54-3 | |
| Record name | N-(4-Sulfanylphenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

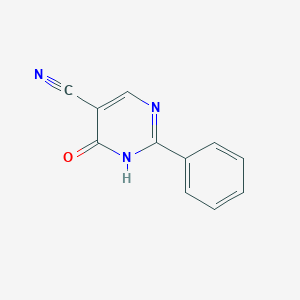
![1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B183308.png)
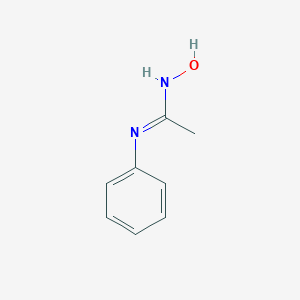
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B183312.png)
